6-CHLORO-2-[3-(N-METHYLAMINOCARBONYL)PHENYL]BENZOIC ACID
Description
6-CHLORO-2-[3-(N-METHYLAMINOCARBONYL)PHENYL]BENZOIC ACID is a benzoic acid derivative featuring a chloro substituent at position 6 and a 3-(N-methylaminocarbonyl)phenyl group at position 2. This compound’s structure combines electron-withdrawing (chloro) and hydrogen-bonding (N-methylaminocarbonyl) functionalities, making it relevant for applications in medicinal chemistry and materials science. Its molecular formula is inferred as C₁₅H₁₁ClNO₃, with a molecular weight of 296.71 g/mol.
Properties
IUPAC Name |
2-chloro-6-[3-(methylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-17-14(18)10-5-2-4-9(8-10)11-6-3-7-12(16)13(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLWBOHGLNSWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690660 | |
| Record name | 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-24-8 | |
| Record name | 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorobenzoic acid and 3-(N-methylaminocarbonyl)phenylboronic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 6-chlorobenzoic acid with the 3-(N-methylaminocarbonyl)phenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous or organic solvent.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The amide bond in the N-methylaminocarbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound.
Hydrolysis: Products such as 6-chloro-2-[3-(aminocarbonyl)phenyl]benzoic acid and N-methylamine.
Scientific Research Applications
6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule but differ in substituents, impacting their physicochemical and biological properties:
Compound A : 6-Benzoyl-3-chloro-2-nitrobenzoic acid (CAS 69727-12-4)
- Formula : C₁₄H₉ClN₂O₅
- Substituents :
- Chloro at position 3.
- Nitro at position 2.
- Benzoyl (carbonyl-linked benzene) at position 4.
- Key Differences: Nitro group introduces strong electron-withdrawing effects, increasing acidity compared to the target compound’s N-methylaminocarbonyl group. Benzoyl substituent enhances hydrophobicity, reducing aqueous solubility .
Compound B : 6-Nitro-3-(phenylacetamido)benzoic acid (CAS 52033-70-2)
- Formula : C₁₅H₁₂N₂O₅
- Substituents :
- Nitro at position 5.
- Phenylacetamido (amide-linked phenylacetyl) at position 3.
- Key Differences: Phenylacetamido group provides hydrogen-bonding capacity but may reduce metabolic stability compared to the N-methylaminocarbonyl group.
Compound C : 2-[2-({[4-(DIAMINOMETHYL)PHENYL]AMINO}CARBONYL)-6-METHOXYPYRIDIN-3-YL]-5-{[(1-FORMYL-2,2-DIMETHYLPROPYL)AMINO]CARBONYL}BENZOIC ACID (PDB ligand)
- Formula : C₂₈H₃₁N₅O₆
- Substituents :
- Methoxypyridine and formyl-propanamide side chains.
- Key Differences :
Physicochemical Properties Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 296.71 g/mol | 332.69 g/mol | 324.27 g/mol | 533.58 g/mol |
| Key Substituents | Cl, N-methylaminocarbonyl | Cl, NO₂, Benzoyl | NO₂, Phenylacetamido | Methoxypyridine, Formyl |
| Acidity (pKa)* | ~2.8 (estimated) | ~1.9 (nitro-enhanced) | ~2.5 | ~3.1 (methoxy-attenuated) |
| Solubility (H₂O) | Moderate (polar groups) | Low (benzoyl hydrophobicity) | Low (nitro, phenylacetamido) | Very Low (bulky substituents) |
| Bioavailability | Moderate | Low | Moderate | Low |
*Acidity estimates based on substituent electronic effects.
Research Implications
- Target Compound: The N-methylaminocarbonyl group balances polarity and metabolic stability, making it a candidate for drug intermediates. Chloro at position 6 may enhance binding in hydrophobic pockets .
- Compound A : Nitro and benzoyl groups suggest utility in agrochemicals (e.g., herbicides) but pose toxicity risks .
- Compound B : Phenylacetamido and nitro groups could serve as prodrug motifs but require structural optimization for stability .
- Compound C : High molecular complexity limits therapeutic use but may have niche applications in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
